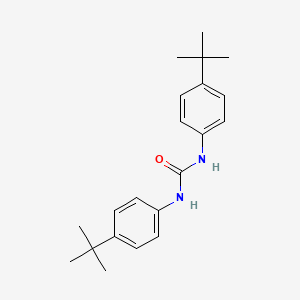
1,3-Bis(4-tert-butylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-tert-butylphenyl)urea is an organic compound with the molecular formula C21H28N2O It is characterized by the presence of two tert-butylphenyl groups attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(4-tert-butylphenyl)urea can be synthesized through a reaction involving 4-tert-butylaniline and phosgene. The reaction typically proceeds as follows:
Step 1: 4-tert-butylaniline is reacted with phosgene in the presence of a base such as triethylamine to form an intermediate isocyanate.
Step 2: The intermediate isocyanate is then reacted with another equivalent of 4-tert-butylaniline to yield this compound.
The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the production. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-tert-butylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the urea moiety into amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1,3-Bis(4-tert-butylphenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-tert-butylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(2-tert-butylphenyl)urea: Similar structure but with different substitution pattern on the aromatic rings.
Bis(4-tert-butylphenyl)iodonium triflate: Contains iodonium moiety instead of urea.
Bis(4-tert-butylphenyl)hydroxylamine: Contains hydroxylamine group instead of urea.
Uniqueness
1,3-Bis(4-tert-butylphenyl)urea is unique due to its specific substitution pattern and the presence of the urea moiety, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
78015-86-8 |
|---|---|
Fórmula molecular |
C21H28N2O |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1,3-bis(4-tert-butylphenyl)urea |
InChI |
InChI=1S/C21H28N2O/c1-20(2,3)15-7-11-17(12-8-15)22-19(24)23-18-13-9-16(10-14-18)21(4,5)6/h7-14H,1-6H3,(H2,22,23,24) |
Clave InChI |
DKNMXMLQLXMSFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



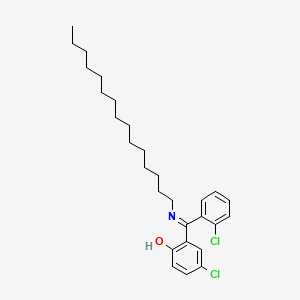

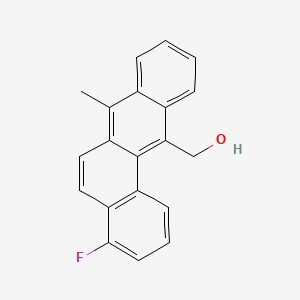

![2-(4-Benzylphenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dione](/img/structure/B14438662.png)


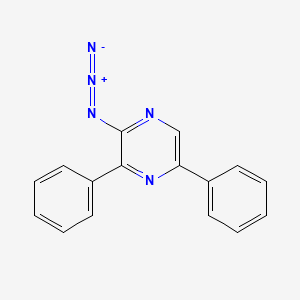
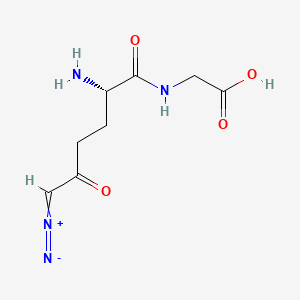
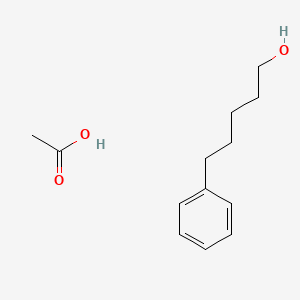
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
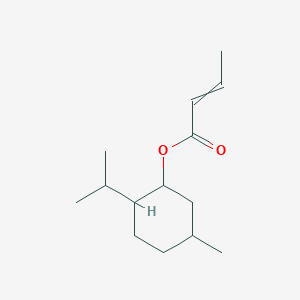
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
